Diethyl 2-(but-3-yn-1-yl)malonate
Overview
Description
Diethyl 2-(but-3-yn-1-yl)malonate is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 212.24200 . The compound is also known by the synonym diethyl 2-but-3-ynylpropanedioate .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds; 14 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 triple bond, and 2 ester(s) (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.24200 . The exact mass is 212.10500 . The compound’s LogP is 1.14220 . The specific physical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Synthesis of β-Trifluoromethyl-N-acetyltryptophan
Diethyl 2-(but-3-yn-1-yl)malonate is used in the synthesis of β-trifluoromethyl-N-acetyltryptophan. This process involves hydrolysis in an aqueous NaOH solution to form disodium salts, followed by acidification and decarboxylation to yield syn-isomers of the title compound (Gong, Kato, & Kimoto, 1999).
Creation of Penta-2,4-dien-1-ones
This compound is involved in reactions with alkynes to produce penta-2,4-dien-1-one adducts. These reactions proceed with high efficiency and excellent regioselectivity without the need for a catalyst (Donckèle et al., 2016).
Intermediate in Small Molecule Anticancer Drugs
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. It is utilized in a fast and efficient method to synthesize nitrogen-containing water-soluble carboxylic acids (Xiong et al., 2018).
Alkene–Alkyne Metathesis
This compound undergoes intramolecular alkene-alkyne metathesis. This results in compounds with exocyclic double bonds, which are then hydrogenated to form diethyl 3-ethylidenecyclohexane-1,1-dicarboxylate (Vasil’ev, Engman, & Serebryakov, 2020).
Synthesis of Diethyl [2-(Phenylthio) Ethyl]Malonate
This compound is synthesized through a reaction involving 2-chloroethyl phenyl sulfide and diethyl malonate. The synthesis is optimized for high yield and the product is characterized by NMR and MS (Yu Ya-xi, 2015).
Synthesis of Quinoline Derivatives
This compound is used as a precursor in the synthesis of quinoline derivatives, which have significant biological activities like antiviral and anticancer properties (Valle et al., 2018).
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones
The reaction of this compound with anilines has been employed in the synthesis of various quinolinone derivatives, important in the formation of alkaloids found in the Rutaceae family (Sekar & Prasad, 1999).
Knoevenagel Condensation
It is involved in Knoevenagel condensation reactions with aliphatic and aromatic carbonyl compounds, catalyzed by basic ionic liquids, providing a solvent-free and environmentally friendly method (Ranu & Jana, 2006).
Synthesis of Heterocyclic Sulfone Systems
This compound is used in preparing compounds that serve as precursors for the synthesis of various heterocyclic sulfone systems (Elkholy, 2008).
Cyclization of o-Alkynylisocyanobenzene
The compound is used in the reaction with o-alkynylisocyanobenzenes to produce 2-quinolin-2-yl malonates, showcasing its versatility in cyclization reactions (La-ongthong et al., 2022).
Properties
IUPAC Name |
diethyl 2-but-3-ynylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLONUVVPSLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577680 | |
Record name | Diethyl (but-3-yn-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117500-15-9 | |
Record name | Diethyl (but-3-yn-1-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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